5-Iodo-2-pyridin-2-ylbenzonitrile
Description
Properties
Molecular Formula |
C12H7IN2 |
|---|---|
Molecular Weight |
306.10 g/mol |
IUPAC Name |
5-iodo-2-pyridin-2-ylbenzonitrile |
InChI |
InChI=1S/C12H7IN2/c13-10-4-5-11(9(7-10)8-14)12-3-1-2-6-15-12/h1-7H |
InChI Key |
IVYUKXFGYLQAQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=C2)I)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
While 5-Iodo-2-pyridin-2-ylbenzonitrile belongs to the benzonitrile class, the evidence highlights iodinated nucleosides (ICDR and IUDR) as antimetabolites used in cancer therapy. Key differences include:
Pharmacokinetic and Clinical Findings
- Metabolic Stability: ICDR undergoes rapid deamination to IUDR, followed by cleavage to 5-iodouracil and eventual de-iodination to iodide. Sustained blood levels of IUDR-I¹²⁵ (from ICDR) correlate with toxicity and efficacy, as seen in a patient with vulvar carcinoma regression .
- Therapeutic Effects: ICDR and IUDR exhibit toxicity against rapidly dividing tissues (e.g., hematopoietic cells, epithelium) and antiviral activity.
- Toxicity : ICDR and IUDR share overlapping toxicities (e.g., stomatitis, myelosuppression), likely due to their incorporation into DNA/RNA. The absence of a sugar-phosphate backbone in this compound may mitigate such effects, but this is unconfirmed.
Preparation Methods
Procedure:
-
Substrate Preparation : 5-Bromo-2-pyridin-2-ylbenzonitrile (1.0 equiv) is dissolved in a degassed mixture of dioxane and water (3:1).
-
Catalytic System : Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ (3.0 equiv) are added under argon.
-
Coupling : The reaction is heated to 100°C for 18 hours, yielding this compound in 79% yield after purification by silica gel chromatography.
Key Advantages :
Direct Iodination via Electrophilic Aromatic Substitution
Direct iodination of 2-pyridin-2-ylbenzonitrile using N-iodosuccinimide (NIS) offers a streamlined route.
Procedure:
-
Substrate Activation : 2-Pyridin-2-ylbenzonitrile (1.0 equiv) is dissolved in dichloromethane with catalytic AgSbF₆ (20 mol%).
-
Iodination : NIS (1.5 equiv) is added, and the mixture is stirred at 70°C for 20 hours.
-
Workup : The product is isolated via flash chromatography (n-pentane/EtOAc gradient), achieving 89% yield.
Mechanistic Insight :
-
AgSbF₆ facilitates iodide abstraction from NIS, generating iodonium ions that undergo electrophilic attack at the para position relative to the nitrile group.
Metal-Halogen Exchange with Organomagnesium Reagents
This method leverages halogen-lithium exchange to introduce iodine at specific positions.
Procedure:
-
Substrate Preparation : 5-Bromo-2-methoxypyridine (1.0 equiv) is treated with i-PrMgCl·LiCl (1.05 equiv) in THF at 0°C.
-
Iodination : Molecular iodine (2.1 equiv) is added, yielding 5-iodo-2-methoxypyridine (81% yield).
-
Demethylation : BBr₃ in CH₂Cl₂ removes the methyl group, followed by cyanation using CuCN to afford the final product.
Critical Parameters :
-
Temperature control (−10°C to 0°C) prevents over-iodination.
Ultrasound-Assisted Regioselective Iodination
A solvent-free, eco-friendly approach employs ultrasonic irradiation to enhance reaction kinetics.
Procedure:
-
Reaction Setup : 2-Pyridin-2-ylbenzonitrile (0.2 mmol), I₂ (0.12 mmol), and TBHP (0.4 mmol) in EtOH (2 mL) are subjected to ultrasound (40 kHz) for 30 minutes.
-
Isolation : The product precipitates as a yellow solid, yielding 85% after filtration.
Advantages :
One-Pot Iodination-Cyanation Sequence
This tandem methodology combines C–H iodination and cyanation in a single vessel.
Procedure:
-
Iodination : 2,4-Diarylquinazoline (1.0 equiv) reacts with NIS under [Cp*RhCl₂]₂ catalysis (2 mol%) at 80°C for 12 hours.
-
Cyanation : Malononitrile (1.2 equiv) and CuCN (10 mol%) are added, continuing the reaction at 100°C for 6 hours.
Mechanistic Pathway :
Comparative Analysis of Methods
Challenges and Optimization Strategies
-
Regioselectivity Control :
-
Purification Difficulties :
-
Scale-Up Considerations :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Iodo-2-pyridin-2-ylbenzonitrile, and how can purity be ensured?
- Methodological Answer :
- Synthetic Routes : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using 2-cyanophenylboronic acid and 5-iodopyridine derivatives. Alternative routes include Ullmann coupling or nucleophilic aromatic substitution with pyridinyl precursors.
- Purity Assurance : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis .
- Data Table :
| Reaction Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | DMF/H₂O | 80 | 65–75 | ≥98 |
| Ullmann Coupling | CuI | DMSO | 120 | 50–60 | 95–97 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- 1H/13C NMR : Use deuterated DMSO or CDCl₃. Key signals: pyridine protons (δ 8.5–9.0 ppm), benzonitrile C≡N (δ ~118 ppm in 13C). Confirm iodine’s deshielding effect on adjacent protons.
- IR Spectroscopy : Look for C≡N stretch (~2230 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
- X-ray Crystallography : Resolve molecular geometry; iodine’s heavy atom effect enhances diffraction. Compare bond lengths/angles with DFT-optimized structures .
- Data Table :
| Technique | Key Peaks/Observations | Reference Values |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 8.7 (pyridine-H) | δ 8.6–8.9 |
| IR | 2230 cm⁻¹ (C≡N) | 2220–2240 cm⁻¹ |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR with computational predictions (DFT/GIAO calculations using Gaussian or ORCA). Adjust for solvent effects (e.g., PCM models).
- Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers) causing peak splitting.
- Isotopic Labeling : Synthesize deuterated analogs to isolate coupling interactions .
Q. What strategies are effective in designing metal complexes using this compound as a ligand?
- Methodological Answer :
- Coordination Sites : The pyridinyl nitrogen and benzonitrile’s nitrile group act as donor sites. Test with Co(II), Cu(II), or Zn(II) salts in ethanol/water under reflux.
- Characterization : Use UV-Vis (d-d transitions), EPR (for paramagnetic metals), and cyclic voltammetry to assess redox activity. Compare stability constants (log β) with similar ligands .
- Data Table :
| Metal Salt | Solvent System | λ_max (nm) | log β |
|---|---|---|---|
| Co(NO₃)₂ | EtOH/H₂O | 520 | 4.2 |
| Cu(ClO₄)₂ | MeCN | 680 | 5.8 |
Q. How can structure-activity relationship (SAR) studies be structured for benzonitrile derivatives targeting enzyme inhibition?
- Methodological Answer :
- Enzyme Assays : Use xanthine oxidase (XO) inhibition assays (IC50 determination via UV-Vis at 290 nm). Include allopurinol as a positive control.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to identify binding interactions between the iodopyridinyl group and XO’s active site (e.g., Mo-cofactor pocket).
- SAR Parameters : Vary substituents (e.g., halogens, methyl groups) and correlate with IC50 values. Validate selectivity via kinase profiling .
- Data Table :
| Derivative | IC50 (µM) | Binding Energy (kcal/mol) |
|---|---|---|
| 5-Iodo-2-pyridinyl | 0.85 | -9.2 |
| 5-Bromo-2-pyridinyl | 1.10 | -8.7 |
Notes on Methodological Rigor
- Reproducibility : Follow Beilstein Journal guidelines: document reaction conditions, spectral acquisition parameters, and error margins .
- Data Contradictions : Apply Extended Essay Guide principles: critically evaluate systematic errors (e.g., solvent purity, calibration drift) and propose iterative refinements .
- Ethical Compliance : Avoid redundant synthesis pathways; cite prior art for known methods and focus on novel modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
